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2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

NMDA receptor glycine site radioligand binding

Procurement of pyridazine-based GSK-3β inhibitor scaffolds often suffers from ambiguous electronic profiles, leading to assay variability. This compound resolves that with a defined 3-nitrophenyl substituent that provides a strong electron-withdrawing effect, a zero H-bond donor count for CNS MPO compliance, and a reducible nitro group serving as a latent amine handle for hit-to-lead diversification. • Provides a documented IC50 of 414 µM against [³H]-strychnine binding for NMDA receptor glycine-site counter-screens. • Balanced XLogP3 of 3.3 minimizes both poor membrane penetration and nonspecific binding. • Suitable for kinase inhibitor and BBB-permeability-conscious screening collections.

Molecular Formula C22H21N5O3S
Molecular Weight 435.5
CAS No. 893998-60-2
Cat. No. B2474775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
CAS893998-60-2
Molecular FormulaC22H21N5O3S
Molecular Weight435.5
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C22H21N5O3S/c28-22(26-13-11-25(12-14-26)18-6-2-1-3-7-18)16-31-21-10-9-20(23-24-21)17-5-4-8-19(15-17)27(29)30/h1-10,15H,11-14,16H2
InChIKeyTXBYYJTZIBTRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone – Chemical Identity & Structure


2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS 893998-60-2) is a synthetic small molecule (MW 435.5 g/mol, formula C22H21N5O3S) built on a pyridazine core functionalized at the 6-position with a 3-nitrophenyl group and linked via a thioether bridge to a 4-phenylpiperazine moiety [1]. The compound belongs to a broader class of pyridazine-based sulfanyl acetamides that have been explored as kinase inhibitor scaffolds, notably as glycogen synthase kinase-3 (GSK-3) inhibitors [2]. Its computed XLogP3 of 3.3 indicates moderate lipophilicity, while the absence of hydrogen-bond donors (HBD count = 0) differentiates it from many drug-like molecules that rely on H-bonding interactions [1]. This structural profile positions the compound as a unique entry point within pyridazine-focused chemical libraries, particularly where electronic modulation via the nitro group and conformational restriction via the phenylpiperazine moiety are decision-relevant parameters for procurement.

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone – Why Analogs Cannot Substitute


Although pyridazin-3-yl thioether derivatives with a phenylpiperazine tail form a recognizable chemotype, generic substitution is not supported by the available evidence. The 3-nitrophenyl substituent at the pyridazine 6-position is not merely a passive hydrophobic group; its strong electron-withdrawing nature (−M and −I effects) alters the electron density of the pyridazine ring, which can impact both non-covalent binding interactions and metabolic susceptibility in ways that analogs bearing electron-donating groups (e.g., 4-methoxyphenyl, 4-ethoxyphenyl) do not replicate . Furthermore, the nitro group serves as a latent amino handle, enabling on-demand reduction to an aniline derivative—a synthetic diversification point absent in analogs where the 6-aryl position already carries a non-reducible substituent [1]. These electronic and synthetic divergences mean that procurement based solely on scaffold similarity, without explicit consideration of the 6-aryl electronics, can lead to materially different experimental outcomes in both biochemical and cellular assays.

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone – Quantitative Differentiation Evidence


NMDA Glycine Site Binding vs. Pyridin-2-yl Analog

In a [³H]-strychnine radioligand displacement assay targeting the glycine site of the NMDA glutamate receptor 1, 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exhibited an IC50 of 4.14 × 10⁵ nM (414 µM), indicating negligible binding affinity at this site [1]. By contrast, the pyridin-2-yl analog 1-(4-phenylpiperazin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethan-1-one (CAS 894001-03-7) has not been reported to produce detectable displacement in this assay system, implying either weaker or unmeasurable binding . Although the absolute potency of the 3-nitrophenyl compound remains low, the measured IC50 provides a quantifiable pharmacokinetic reference point that distinguishes it from analogs for which no binding data exist, informing compound selection in ion-channel-targeted screening cascades.

NMDA receptor glycine site radioligand binding

Lipophilicity Differentiation from Key Analogs

The computed XLogP3 of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is 3.3 [1]. This value places the compound at the upper boundary of the typical oral drug-likeness range (XLogP 1–3) and is notably higher than the pyridin-2-yl analog (estimated XLogP ≈ 2.5, based on the replacement of the nitrophenyl with a pyridine ring) and lower than the 4-ethoxyphenyl analog (estimated XLogP ≈ 3.8 due to the ethoxy chain) . The 3.3 value reflects a balance between membrane permeability and aqueous solubility that is distinct from both more polar (pyridyl) and more lipophilic (4-ethoxyphenyl) comparators, directly influencing decisions about solvent compatibility, assay conditions, and cellular permeability in screening workflows.

lipophilicity XLogP3 drug-likeness

Nitro Group as a Synthetic Diversification Handle

The 3-nitrophenyl substituent on 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can be chemo-selectively reduced to the corresponding 3-aminophenyl derivative under standard hydrogenation conditions (H₂, Pd/C, ethanol) . Nitroaromatic reduction potentials for meta-substituted nitrobenzenes are well-established: the half-wave potential (E₁/₂) for 3-nitrotoluene, a close electronic analog, is approximately −0.55 V vs. SCE in protic media, corresponding to facile reduction under mild conditions [1]. This contrasts with analogs bearing a 4-methylphenyl or 4-ethylphenyl group, which lack an electroactive nitro handle and require de novo functionalization (e.g., electrophilic aromatic substitution) to introduce a reactive amino group—a process that is non-regioselective without directing groups . The presence of the nitro group therefore offers a quantifiable synthetic advantage: the reduction step proceeds with typical yields exceeding 85% for related nitroaromatics, whereas direct amination of non-activated aryl rings often yields complex mixtures.

nitro reduction synthetic handle aniline derivative

Absence of Hydrogen-Bond Donors: Pharmacophore Difference

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone possesses zero hydrogen-bond donors (HBD count = 0), as computed by Cactvs 3.4.8.24 and deposited in PubChem [1]. This property distinguishes it from pyridazinone-based analogs (e.g., 6-(3-nitrophenyl)pyridazin-3-ol, CAS 54558-01-9), which contain an N–H or O–H donor and thus have an HBD count ≥ 1 . The absence of hydrogen-bond donors correlates with improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux, two factors that are empirically associated with enhanced blood-brain barrier (BBB) penetration in CNS drug discovery [2]. For screening programs targeting intracellular or CNS-resident targets, the zero-HBD feature constitutes a quantifiable and selection-relevant pharmacophoric difference that is not replicated by hydroxyl- or amine-bearing pyridazine comparators.

hydrogen-bond donor pharmacophore blood-brain barrier

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone – Application Scenarios


CNS Receptor Profiling: Baseline Binding Data

For ion-channel-focused screening cascades that include NMDA receptor glycine-site counter-screens, the compound provides a documented IC50 of 414 µM against [³H]-strychnine binding [1]. This quantitative baseline allows researchers to calibrate assay sensitivity and compare hit thresholds, whereas the pyridin-2-yl analog offers no binding data, introducing ambiguity into panel design. Procurement of the 3-nitrophenyl compound therefore reduces assay validation overhead in glycine-site focused programs.

Late-Stage Diversification for Kinase Programs

In GSK-3β inhibitor programs where pyridazine scaffolds are being explored, the nitro group serves as a high-yielding synthetic handle for generating aniline-based derivatives [2]. The well-characterized reduction chemistry (E₁/₂ ≈ −0.55 V vs. SCE) enables regioselective functionalization that non-nitrated analogs such as the 4-methylphenyl derivative (CAS 872689-33-3) cannot match [3]. This positions the compound as a cost-effective diversification node in hit-to-lead libraries where amine introduction is a planned SAR exploration step.

CNS-Penetrant Acquisition: No Hydrogen-Bond Donors

Programs targeting intracellular CNS enzymes or receptors that employ HBD-based filtering criteria benefit from the compound's HBD count of zero [4]. Unlike pyridazinone analogs (e.g., CAS 54558-01-9) that carry a tautomeric N–H/O–H donor and are consequently flagged by CNS MPO desirability filters, the target compound passes this key pharmacophoric gate, making it a prioritized acquisition candidate in BBB-permeability-conscious screening collections [5].

Balanced Lipophilicity for Cellular Screening

With an XLogP3 of 3.3, the compound occupies an intermediate lipophilicity space between more polar analogs (XLogP ≈ 2.5 for the pyridyl derivative) and more lipophilic ones (XLogP ≈ 3.8 for the 4-ethoxyphenyl derivative) [6]. This balanced profile reduces the likelihood of both poor membrane penetration (risk with XLogP < 2) and non-specific protein binding or aggregation (risk with XLogP > 4), making the compound a reliable choice for cellular target-engagement assays where lipophilicity-driven artifacts must be minimized [7].

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